molecular formula C12H18N2O6 B558032 Boc-Beta-Ala-OSu CAS No. 32703-87-0

Boc-Beta-Ala-OSu

Cat. No.: B558032
CAS No.: 32703-87-0
M. Wt: 286.28 g/mol
InChI Key: TVWATMRQKCTKAU-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a molecular formula of C12H18N2O6 and a molecular weight of 286.28 g/mol . This compound is primarily utilized as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group.

Mechanism of Action

Target of Action

Boc-Beta-Ala-OSu, also known as Boc-L-β-Alanine N-hydroxysuccinimide ester , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins. The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (amino groups) through a process known as Boc protection. In this process, the Boc group of this compound forms a covalent bond with the amino group of the peptide or protein, thereby protecting it from reacting with other reagents during the synthesis process . This protection can be selectively removed when no longer needed, allowing for further reactions to occur at the previously protected site .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis. In this pathway, individual amino acids are linked together to form peptides or proteins. This compound plays a crucial role in this process by protecting the amino groups of the amino acids, ensuring that they only react when and where desired, thus facilitating the synthesis of complex peptides and proteins .

Pharmacokinetics

Its solubility in common solvents like dmso, dmf, and ethanol is crucial for its use in peptide synthesis.

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides and proteins with a high degree of control and specificity. By protecting amino groups during synthesis, this compound allows for the creation of peptides and proteins with precise structures, which is essential for studying the function of these biomolecules in biological systems .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the choice of solvent can affect the efficiency of Boc protection. Additionally, the reaction conditions, such as temperature and pH, can also impact the effectiveness of this compound. It is typically stored in a dry environment at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boc-Beta-Ala-OSu plays a significant role in biochemical reactions. It is involved in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical reactions.

Cellular Effects

It is known that it is involved in the synthesis of compounds that have antibacterial properties , suggesting that it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in the synthesis of various compounds . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of various compounds . It interacts with enzymes and cofactors during these processes, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Beta-Ala-OSu typically involves the reaction of beta-alanine with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-beta-alanine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Beta-Ala-OSu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Beta-Ala-OSu is unique due to its specific reactivity and stability, making it an ideal protecting group for beta-alanine in peptide synthesis. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWATMRQKCTKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443523
Record name Boc-Beta-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32703-87-0
Record name Boc-Beta-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-Boc-β-Ala-OH (1 g, 5.29 nmol), N-hydroxysuccinimide (0.9 g, 7.82 mmol) in DMF (10 mL) were added HOBt (0.7 g, 5.25 mmol) and EDCI.HCl (1 g, 5.23 mmol) at 5° C. The reaction mixture was warmed to RT and stirred for 16 h. The progress of the reaction was monitored by TLC. The reaction was quenched with water and extracted with ethyl acetate (2×150 mL). The combined organic layers were washed with water (3×100 mL), brine (150 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compound was triturated with ether (2×25 mL) to afford N-Boc-β-Ala-OSu (1.1 g, crude) as white solid. 1H NMR (500 MHz, CDCl3): δ 5.10 (bs, 1H), 3.52 (q, J=6.0 Hz, 2H), 2.85-2.82 (m, 6H), 1.31 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To mixture of Boc-β-alanine (N-Boc-β-Ala-OH; 1 g, 5.29 mmol) and N-hydroxysuccinimide (0.9 g, 7.82 mmol) in DMF (10 mL) were added 1-hydroxybenzotriazole hydrate (HOBt.xH2O; 0.7 g, 5.25 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl; 1 g, 5.23 mmol) at 5° C. The reaction mixture was warmed to RT and stirred for 16 h. The progress of the reaction was monitored by TLC. The reaction was quenched with water and the mixture was extracted with EtOAc (2×150 mL). The combined organic layers were washed with water (3×100 mL) and brine (150 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compound was triturated with ether (2×25 mL) to afford N-Boc-β-Ala-OSu (1.1 g, crude) as a white solid. 1H NMR (500 MHz, CDCl3): δ 5.10 (br s, 1H), 3.52 (q, J=6.0 Hz, 2H), 2.85-2.82 (m, 6H), 1.31 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

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